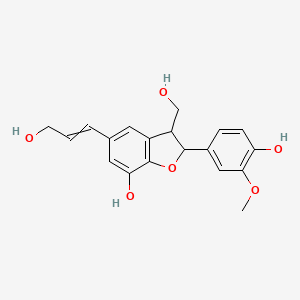
Hierochin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to Hierochin D involves complex organic reactions. For instance, the total synthesis of nyingchinoids A, B, and D through visible-light photoredox-catalyzed aerobic [2+2+2] cycloaddition demonstrates the complexity and innovation in synthetic methods related to such compounds (Hart et al., 2019). Similarly, the synthesis of aurachin D analogues, targeting specific biological functions, highlights the therapeutic potential and chemical diversity of these molecules (Lawer et al., 2022).
Molecular Structure Analysis
The molecular structure analysis of compounds like this compound involves advanced techniques such as NMR, X-ray crystallography, and molecular dynamics simulations. These methods provide insights into the molecular geometry, electronic characteristics, and intermolecular interactions within these complex molecules. For example, studies using techniques like HILIC-NMR have been pivotal in isolating and detecting unique molecular structures in complex organic mixtures, which is relevant for understanding the structural complexity of this compound-like compounds (Woods et al., 2011).
Aplicaciones Científicas De Investigación
Machine Learning in Diabetes Research : The paper by Kavakiotis et al. (2017) discusses the use of machine learning and data mining methods in diabetes research, highlighting the potential for these techniques in analyzing complex biological data, which could be relevant for researching compounds like Hierochin D (Kavakiotis et al., 2017).
Neolignans in Herbal Medicine : Yoshikawa et al. (2003) identified neolignans, similar in nature to this compound, in Egyptian herbal medicine, and examined their effects on nitric oxide production, which could provide insights into the potential biological activities of this compound (Yoshikawa et al., 2003).
I/O Optimizations in Scientific Applications : A study by Malakar and Vishwanath (2017) on optimizing I/O in scientific applications using a hierarchical approach named HieRO might offer insights into data handling and processing techniques applicable in research involving complex compounds like this compound (Malakar & Vishwanath, 2017).
Propiedades
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxyprop-1-enyl)-2,3-dihydro-1-benzofuran-7-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-24-17-9-12(4-5-15(17)22)18-14(10-21)13-7-11(3-2-6-20)8-16(23)19(13)25-18/h2-5,7-9,14,18,20-23H,6,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZZBMLGHKRVIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)C=CCO)O)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethylpyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B1180450.png)
![9-[(E)-2-(4-methylphenyl)ethenyl]phenanthrene](/img/structure/B1180453.png)
![4-[(5-Chloro-1-benzothien-2-yl)methyl]morpholine](/img/structure/B1180456.png)